3-Benzyloxy-6-iodo-1H-pyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-phenylmethoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c13-11-7-6-10(12(15)14-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTMHYUMUZBYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(NC2=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 3 Benzyloxy 6 Iodo 1h Pyridin 2 One and Analogues
Strategies for Constructing the Pyridin-2-one Ring System
The formation of the pyridin-2-one ring is a critical step in the synthesis of 3-benzyloxy-6-iodo-1H-pyridin-2-one. Various strategies, including cyclization, annulation, and transition metal-catalyzed reactions, have been developed to efficiently construct this heterocyclic core. iipseries.orgchempedia.info
Cyclization and Annulation Reactions for 2-Pyridone Formation.iipseries.orgrsc.org
Cyclization and annulation reactions are fundamental strategies for the synthesis of 2-pyridone derivatives. These methods often involve the condensation of acyclic precursors to form the heterocyclic ring in a single or multi-step process.
Both Lewis and Brønsted acids have been effectively employed to catalyze the formation of pyridin-2-one rings. iipseries.org These catalysts can activate substrates and promote the necessary bond formations for cyclization. For instance, the Prins cyclization, which is a key reaction for forming tetrahydropyrans, can be catalyzed by both types of acids, and their synergistic effects have been studied. nih.gov While not a direct synthesis of pyridin-2-ones, the principles of acid catalysis are transferable. Brønsted acids, such as p-toluenesulfonic acid, have been used in the synthesis of tetrahydrocarbazol-1-ones through a cascade reaction involving intramolecular Friedel–Crafts hydroxyalkylation followed by nucleophilic substitution. nih.gov Similarly, Brønsted acid-catalyzed tandem cyclization of diynones has been shown to be a highly effective method for preparing various polysubstituted 4-pyrones and 4-pyridones. acs.org These acid-catalyzed cyclization strategies highlight the potential for developing a direct synthesis of this compound from appropriately substituted acyclic precursors.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds and has been adapted for the synthesis of halogenated pyridin-2(1H)-ones. nih.govorganic-chemistry.org The reaction typically involves the use of a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. chemistrysteps.comwikipedia.org This electrophilic species then reacts with a suitable substrate to introduce a formyl group, which can subsequently participate in cyclization.
A facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed using the Vilsmeier-Haack reaction of readily available 1-acetyl,1-carbamoyl cyclopropanes. nih.gov The proposed mechanism involves a sequence of ring-opening, haloformylation, and intramolecular nucleophilic cyclization. nih.gov Furthermore, a method for the synthesis of halogenated pyridin-2(1H)-ones from enaminones under Vilsmeier conditions has been described, proceeding through sequential halogenation, formylation, and intramolecular nucleophilic cyclization. nih.gov These examples demonstrate the utility of the Vilsmeier-Haack reaction in constructing the pyridin-2-one core with concomitant halogenation, a key feature for the synthesis of the target molecule.
Nucleophilic addition and condensation reactions are classic and versatile methods for constructing the pyridin-2-one ring system. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or ammonia (B1221849) derivative. baranlab.org Hard nucleophiles are known to attack the 2-position of the pyridine (B92270) ring. quimicaorganica.org
An efficient one-pot preparation of N-alkenyl-2-pyridones has been reported, which proceeds under mild conditions using readily available 2-halopyridinium salts and aldehydes. acs.org This method offers high diastereoselectivity and tolerates a wide range of aldehyde reaction partners. acs.org Another approach involves a tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation to yield a 5,6-fused 2-pyridone ring system. organic-chemistry.org Additionally, the reaction of in situ generated azadienes from N-propargylamines and active methylene (B1212753) compounds provides a facile route to structurally diversified 2-pyridones. organic-chemistry.org These methods showcase the power of nucleophilic addition and condensation in assembling the pyridone scaffold.
Transition Metal-Catalyzed Syntheses of Pyridin-2-one Scaffolds.iipseries.org
Transition metal catalysis has emerged as a powerful and efficient strategy for the synthesis of 2-pyridone scaffolds, offering step- and atom-economical pathways. iipseries.orgrsc.org These methods often allow for the direct construction of the pyridone ring with high levels of control over regioselectivity and functional group tolerance.
Direct C-H activation has become a prominent strategy for the functionalization of pyridin-2-ones, avoiding the need for pre-functionalized starting materials. rsc.orgeurekaselect.comresearchgate.net This approach allows for the late-stage introduction of various substituents onto the pyridone core.
Palladium-catalyzed C-H activation has been extensively studied for the ortho-functionalization of 2-phenylpyridine (B120327) derivatives, demonstrating the directing ability of the pyridine nitrogen. rsc.org While this applies to a different position, it highlights the potential of directing group strategies. More specifically for pyridones, both C3- and C5-selective C-H functionalizations have been achieved using various transition metal catalysts. semanticscholar.orgrsc.org For instance, iron-catalyzed and metal-free radical C3-arylation of 2-pyridones have been reported. rsc.org Palladium catalysis has also been employed for the dehydrogenative C5-arylation of 2-pyridones. rsc.org
Furthermore, rhodium-catalyzed C6-selective C-H borylation of N-(2-pyridyl)-2-pyridones has been developed, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups at the C6 position. rsc.org This strategy is particularly relevant for the synthesis of 6-substituted pyridin-2-ones. The development of these C-H activation methodologies provides a direct and efficient route to functionalized pyridin-2-one derivatives, which could be applied to the synthesis of this compound.
Cross-Coupling Methodologies for Ring Formation
The construction of the pyridin-2-one core is a foundational step in the synthesis of this compound. Modern synthetic chemistry has moved towards convergent strategies, where key fragments are assembled late-stage. Annulation reactions, which involve the formation of a ring onto a pre-existing structure, are particularly powerful. Several transition-metal-catalyzed methods have been developed for the synthesis of pyridin-2-ones, leveraging cross-coupling principles to form the heterocyclic ring.
One notable approach involves the cobalt(III)-catalyzed redox-neutral [4+2] annulation of acrylamides with vinylene carbonate. organic-chemistry.org This method provides a direct route to substituted pyridin-2-ones, tolerating a variety of functional groups. While not a traditional cross-coupling reaction like Suzuki or Heck, it relies on a metal catalyst to orchestrate the C-C and C-N bond formations that constitute the ring.
Another strategy employs a gold(I)-catalyzed cycloisomerization of N-alkenyl alkynylamides. These precursors can be assembled in a convergent manner, and the subsequent gold-catalyzed reaction efficiently constructs the 2-pyridone ring system. organic-chemistry.org Furthermore, [4+2] annulation reactions of in-situ generated azadienes with active methylene compounds offer a versatile and direct pathway to diverse 2-pyridone structures. organic-chemistry.org These methods highlight a trend towards efficiency and modularity in heterocyclic synthesis, forming the basis for accessing complex pyridinones.
| Methodology | Key Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Redox-Neutral Annulation | Acrylamides, Vinylene Carbonate | Co(III) catalyst | Good functional group tolerance. | organic-chemistry.org |
| Cycloisomerization | N-Alkenyl Alkynylamides | Au(I)/PPh3 catalyst | Convergent and rapid assembly. | organic-chemistry.org |
| [4+2] Annulation | N-Propargylamines, Active Methylene Compounds | In situ azadiene formation | Access to structurally diverse products. | organic-chemistry.org |
Selective Functionalization and Introduction of Substituents
Once the pyridin-2-one core is established, selective functionalization is required to install the necessary substituents, such as those found in this compound. Key transformations include N-alkylation and regioselective halogenation.
N-Alkylation of Pyridin-2-ones and Derivatives
The N-alkylation of pyridin-2-ones is a fundamental yet challenging transformation due to the presence of an ambident nucleophile. The pyridone can react at either the nitrogen or the oxygen atom, leading to mixtures of N-alkylated 2-pyridones and O-alkylated 2-alkoxypyridines. nih.govorganic-chemistry.org Achieving high selectivity for N-alkylation is therefore a primary goal.
The direct alkylation of a 3-benzyloxy-2-pyridinone precursor with a functionalized alkyl halide is the most straightforward approach to introduce substituents at the nitrogen atom. However, this reaction is often plagued by a lack of regioselectivity. sciforum.net The outcome of the reaction is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkyl halide itself. nih.govresearchgate.net While traditional methods often lead to difficult-to-separate product mixtures, modern approaches using metallaphotoredox catalysis have shown promise in achieving high selectivity for N-alkylation even with challenging substrates. princeton.edu These newer methods can overcome the limitations of classical Sₙ2 reactions, providing a more general and reliable route to N-alkylated pyridones. princeton.edu
The choice of base is paramount in controlling the N- versus O-alkylation selectivity. The use of a strong base like sodium hydride (NaH) to deprotonate the pyridone generates the corresponding sodium salt. In general, N-alkylation is favored when using the sodium salt, although mixtures are still common. sciforum.net The solvent plays a crucial role; polar aprotic solvents like DMF often favor N-alkylation.
Solid-supported reagents have emerged as a powerful tool for improving selectivity and simplifying purification. Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) is an inexpensive, efficient, and recyclable solid base. researchgate.netscirp.org Its strongly basic nature allows it to effectively replace soluble organic bases. researchgate.net By performing the reaction on a solid surface, the accessibility of the nucleophilic sites can be altered, often favoring N-alkylation. The key advantages of using KF/Al₂O₃ include high yields, shorter reaction times, and a simplified workup procedure that involves simple filtration to remove the catalyst, avoiding cumbersome aqueous extractions. researchgate.netscirp.org
| Base | Typical Conditions | General Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Hydride (NaH) | DMF, room temp. to heat | Favors N-alkylation | Readily available, strong base | Often yields N/O mixtures, requires inert atmosphere. sciforum.net |
| KF/Al₂O₃ | Ethanol, reflux | High N-selectivity | Recyclable, easy workup, high yields. researchgate.netscirp.org | Can require longer reaction times depending on substrate. |
Regioselective Iodination and Halogenation Protocols
To arrive at the target compound, this compound, a regioselective iodination of the 3-benzyloxy-1H-pyridin-2-one precursor is necessary. The electronic properties of the ring and the substituents heavily dictate the position of electrophilic attack.
Direct iodination of aromatic systems can be achieved using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heterocyclic compounds. The pyridin-2-one ring, particularly with an electron-donating benzyloxy group at the 3-position, is considered an activated system amenable to electrophilic substitution.
The regioselectivity of the iodination is governed by the directing effects of the substituents. The benzyloxy group is an ortho-, para-director, while the pyridin-2-one system has its own inherent reactivity pattern. For a 3-substituted pyridin-2-one, electrophilic attack is generally favored at the C5 or C6 position. Given the strong activation and steric bulk of the benzyloxy group at C3, iodination is anticipated to occur preferentially at the C6 position.
To enhance the reactivity of NIS, a catalytic amount of an acid is often employed. For instance, trifluoroacetic acid can be used to generate a more potent electrophilic iodine species in situ, enabling iodination to proceed under mild conditions with short reaction times. This approach provides excellent yields for the regioselective iodination of various activated aromatic compounds.
Halogen Exchange Reactions for Iodo-Pyridin-2-one Synthesis
The synthesis of iodo-pyridin-2-ones can be efficiently achieved through halogen exchange reactions, a method that involves the substitution of a halogen atom, typically chlorine or bromine, with iodine. This approach is particularly valuable for synthesizing iodoalkanes and iodoarenes and is a cornerstone in the preparation of various intermediates for pharmaceuticals and electronic materials. manac-inc.co.jpmanac-inc.co.jp The most prominent of these methods is the Finkelstein reaction, which operates via a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jpmanac-inc.co.jp
In the context of pyridin-2-one synthesis, a precursor such as 6-chloro- or 6-bromo-pyridin-2-one can be converted to its corresponding 6-iodo derivative. The reaction is typically performed by treating the chloro or bromo analogue with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or methanol. unacademy.com The success of the Finkelstein reaction hinges on the principle of differential solubility; sodium chloride and sodium bromide are sparingly soluble in acetone and will precipitate out of the solution, driving the equilibrium towards the formation of the iodo-product. unacademy.com
This halogen exchange is a fundamental strategy for preparing iodo-pyridines when direct iodination is not feasible or leads to poor yields. manac-inc.co.jp While direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, the halogen exchange pathway offers a reliable and high-yielding alternative. nih.gov
Table 1: Key Features of Halogen Exchange Reactions for Iodo-Pyridin-2-one Synthesis
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Finkelstein Reaction (SN2) | manac-inc.co.jpmanac-inc.co.jp |
| Starting Materials | 6-Chloro- or 6-Bromo-pyridin-2-one derivatives | unacademy.com |
| Reagent | Sodium Iodide (NaI) | unacademy.com |
| Solvent | Acetone or Methanol | unacademy.com |
| Driving Force | Precipitation of NaCl or NaBr from the reaction mixture | unacademy.com |
| Application | Synthesis of iodo-pyridines and other iodoarenes used as synthetic intermediates | manac-inc.co.jp |
Introduction of Benzyloxy Moiety
The introduction of a benzyloxy group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This can be achieved through various O-alkylation methods.
O-Benzylation Strategies in Pyridin-2-one Synthesis
The synthesis of benzyloxy-pyridin-2-one derivatives typically involves the O-alkylation of a corresponding hydroxy-pyridin-2-one precursor. A widely used and effective method employs benzyl (B1604629) chloride in the presence of a base.
For instance, the O-benzylation of 1-hydroxy-6-carboxy-2(1H)-pyridinone is accomplished by reacting it with benzyl chloride and anhydrous potassium carbonate in methanol. The mixture is refluxed, leading to the formation of 1-benzyloxy-6-carboxy-2(1H)-pyridinone in high yield (91%). The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily attacks the benzyl chloride.
An alternative strategy involves the use of other alkylating agents and base systems, depending on the specific substrate and desired reaction conditions. The choice of base and solvent is crucial to favor O-alkylation over the potential N-alkylation, as pyridin-2-ones exist in tautomeric equilibrium. However, methods have also been developed to promote a subsequent O- to N-alkyl migration if the N-alkylated product is the desired isomer. acs.org
Table 2: Example of O-Benzylation in Pyridin-2-one Synthesis
| Starting Material | Reagents | Solvent | Product | Yield | Reference |
|---|
Sequential Introduction in Multi-Substituted Pyridin-2-ones (e.g., 3-Benzyloxy-6-iodo-pyridazine)
The synthesis of multi-substituted heterocyclic compounds like 3-benzyloxy-6-iodo-pyridazine, an analogue of the target pyridin-2-one, demonstrates the sequential introduction of different functional groups. The synthesis of related 3-benzyloxy-6-(pyrazol-1-yl)pyridazine derivatives provides a clear blueprint for this type of transformation. sioc-journal.cn
Typically, the synthesis starts with a di-halogenated precursor. For example, a chloro-pyridazine can first undergo a nucleophilic substitution reaction to introduce the benzyloxy moiety. This is achieved by condensing a chloro-pyridazine derivative, such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, with a substituted benzyl alcohol. sioc-journal.cn This reaction establishes the benzyloxy ether linkage at the 3-position of the pyridazine (B1198779) ring.
Table 3: List of Compounds
| Compound Name | |
|---|---|
| This compound | |
| Sodium iodide | |
| Acetone | |
| Methanol | |
| Sodium chloride | |
| Sodium bromide | |
| 1-Hydroxy-6-carboxy-2(1H)-pyridinone | |
| Benzyl chloride | |
| Potassium carbonate | |
| 1-Benzyloxy-6-carboxy-2(1H)-pyridinone | |
| 3-Benzyloxy-6-iodo-pyridazine | |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazole-1-yl)pyridazine | |
| 8-Benzyloxy-3-iodo-imidazo[1,2-a]pyridine | |
| N-iodosuccinimide | |
| Acetonitrile |
Chemical Reactivity and Derivatization Strategies of 3 Benzyloxy 6 Iodo 1h Pyridin 2 One
Transformations Involving the Iodo Substituent
The iodine atom at the C-6 position is a key site for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a variety of substituents, significantly diversifying the molecular structure.
Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of 3-Benzyloxy-6-iodo-1H-pyridin-2-one, the iodo group serves as an excellent leaving group for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the iodopyridinone with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgcore.ac.uk It is widely used to synthesize biaryl compounds and has been successfully applied to various pyridine (B92270) derivatives. researchgate.netrsc.org The choice of solvent can be important, with propylene (B89431) carbonate emerging as a greener alternative to traditional solvents like dimethoxyethane. researchgate.net The reactivity of the halide in Suzuki reactions generally follows the trend I > Br > Cl. wikipedia.org
Heck Coupling: The Heck reaction involves the coupling of the iodopyridinone with an alkene to form a substituted alkene. organic-chemistry.orgrsc.org This reaction is also catalyzed by a palladium complex and requires a base. organic-chemistry.org The intramolecular version of the Heck reaction is a powerful method for constructing cyclic systems. princeton.edu The mechanism generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. uwindsor.ca
Sonogashira Coupling: This reaction couples the iodopyridinone with a terminal alkyne, creating a C(sp)-C(sp2) bond. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is valuable for the synthesis of aryl alkynes and conjugated enynes. libretexts.orgworktribe.com The general reactivity of the halide in Sonogashira coupling is I > Br > Cl > OTf. wikipedia.org
A summary of representative palladium-catalyzed cross-coupling reactions is presented in the table below.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl/Vinyl-substituted pyridinone |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | Alkenyl-substituted pyridinone |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyridinone |
Trifluoromethylation and Trifluoromethylthiolation of Iodopyridinones
The introduction of trifluoromethyl (CF₃) and trifluoromethylthio (SCF₃) groups can significantly alter the physicochemical and biological properties of a molecule. While specific examples for this compound are not detailed in the provided search results, the general reactivity of iodopyridines suggests their suitability for such transformations. The synthesis of related compounds like 6-(trifluoromethyl)pyridin-2-ol (B1311640) and 2-Iodo-6-(trifluoromethyl)pyridine indicates the feasibility of introducing a trifluoromethyl group onto the pyridine ring. nih.govbldpharm.com
Conversion to Other Functional Groups (e.g., Pyridine-3-thiols from 3-iodopyridines)
The iodo substituent can be converted into a variety of other functional groups. A notable example is the synthesis of pyridine-3-thiols from 3-iodopyridines. nuph.edu.uanuph.edu.uaresearchgate.net This two-step process involves a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis to yield the corresponding thiol. nuph.edu.ua This method has been shown to be effective for a range of substituted 3-iodopyridines, providing the desired thiols in high yields. nuph.edu.uanuph.edu.ua
Reactivity at the Benzylic Position of the Benzyloxy Moiety
The benzyloxy group, while often used as a protecting group for the hydroxyl function, can also be a site of chemical reactivity. The benzylic C-H bonds can be susceptible to cleavage under certain conditions. A key transformation involving this moiety is debenzylation, which is the removal of the benzyl (B1604629) group to reveal the free hydroxyl group. This is often achieved through hydrogenolysis, typically using a palladium catalyst and a hydrogen source. nih.gov For instance, deprotection of N-benzyl groups on related aminopyridine derivatives has been accomplished using Pd(OH)₂/C under hydrogen pressure. nih.gov
Modifications of the Pyridin-2-one Ring System
The pyridin-2-one ring itself can undergo functionalization, particularly through C-H activation strategies.
Regiodivergent C-H Functionalization
Regiodivergent C-H functionalization allows for the selective introduction of substituents at different positions of the pyridine ring, depending on the reaction conditions and catalysts used. acs.orgnih.gov This approach offers a powerful way to create a diverse range of substituted pyridinones. acs.orgnih.gov While specific examples for this compound are not explicitly detailed, the principles of C-H activation on pyridine rings are well-established. rsc.orgresearchgate.netnih.gov For instance, the regioselectivity of C-H arylation on pyridines can be controlled by the electronic properties of existing substituents and the choice of catalyst. nih.gov Similarly, regiodivergent functionalization has been demonstrated in other heterocyclic systems, highlighting the potential for applying these methods to the pyridin-2-one scaffold. nih.govnih.govresearchgate.net
Oxidative Functionalization (e.g., Olefination)
The direct C-H functionalization of pyridinones represents a powerful and atom-economical method for the introduction of new carbon-carbon bonds. While specific studies on the oxidative olefination of this compound are not extensively documented, the reactivity of related 2-pyridone systems under palladium catalysis provides significant insights into potential synthetic pathways.
Research on N-protected 2-pyridones has demonstrated that the regioselectivity of oxidative olefination is highly dependent on the substitution pattern of the pyridinone ring. For simple N-substituted 2-pyridones, functionalization typically occurs at the 5-position. However, the introduction of a substituent at the 6-position, such as the iodo group in the title compound, has been shown to direct the olefination to the 3-position. This is attributed to steric hindrance at the 5-position, making the C-H bond at the 3-position more accessible to the palladium catalyst.
A plausible reaction scheme for the oxidative olefination of a 6-substituted-2-pyridone is depicted below. This typically involves a palladium(II) catalyst, an oxidant, and the olefin coupling partner. The benzyloxy group at the 3-position in this compound is expected to remain stable under these conditions, although its electronic and steric influence could affect reaction rates and yields.
Table 1: Representative Conditions for Palladium-Catalyzed Oxidative Olefination of Substituted 2-Pyridones
| Catalyst | Oxidant | Olefin | Solvent | Temperature (°C) | Regioselectivity |
| Pd(OAc)₂ | Ag₂CO₃ | Styrene | Dioxane | 120 | 3-position |
| Pd(OAc)₂ | Cu(OAc)₂ | Ethyl Acrylate | Toluene | 110 | 3-position |
| Pd(TFA)₂ | O₂ | n-Butyl Acrylate | DMSO | 100 | 3-position |
Note: The data in this table is representative of reactions on analogous 6-substituted 2-pyridone systems and serves as a predictive model for the reactivity of this compound.
The development of sustainable C-H activation methods, including those performed in water, is an ongoing area of research. rsc.org Such methodologies, often utilizing palladium catalysis, could offer environmentally benign alternatives for the functionalization of pyridinone scaffolds. rsc.org
Derivatization of the Pyridinone Nitrogen (N-Alkylation)
The N-alkylation of 2-pyridones is a fundamental transformation for introducing molecular diversity. However, this reaction is often complicated by competing O-alkylation, leading to the formation of 2-alkoxypyridine by-products. The regioselectivity of the alkylation is influenced by several factors, including the nature of the base, the solvent, the electrophilicity of the alkylating agent, and the substitution pattern of the pyridinone ring. sciforum.net
For this compound, the presence of the bulky benzyloxy and iodo groups may sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially influencing the N/O selectivity. General strategies to favor N-alkylation in 2-pyridone systems include the use of strong bases such as sodium hydride (NaH) to generate the pyridinone anion, followed by reaction with an alkyl halide in a polar aprotic solvent like dimethylformamide (DMF). sciforum.net
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in N-alkylation reactions of pyridones. sciforum.net This technique can often drive the reaction towards the thermodynamically more stable N-alkylated product.
Table 2: General Conditions for N-Alkylation of 2-Pyridones
| Alkylating Agent | Base | Solvent | Conditions | Product Type |
| Methyl Iodide | K₂CO₃ | Acetone (B3395972) | Reflux | Mixture of N- and O-alkylation |
| Benzyl Bromide | NaH | DMF | 0 °C to rt | Predominantly N-alkylation |
| Ethyl Tosylate | Cs₂CO₃ | Acetonitrile | Microwave, 120 °C | High N-selectivity |
Note: This table presents generalized conditions for the N-alkylation of 2-pyridones. The optimal conditions for this compound would require experimental optimization.
The chemoselective N-alkylation of heterocyclic systems remains a significant area of research, with novel methods continually being developed to overcome the challenge of competing O-alkylation. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules in solution. For 3-Benzyloxy-6-iodo-1H-pyridin-2-one, both ¹H and ¹³C NMR would provide critical information.
¹H NMR and ¹³C NMR for Comprehensive Structural Assignment
A full assignment of the proton (¹H) and carbon (¹³C) signals is fundamental to verifying the molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridinone ring, the benzylic methylene (B1212753) group, and the phenyl ring of the benzyloxy substituent. The pyridinone ring protons, being in a heteroaromatic system, would likely appear in the downfield region. The chemical shifts of the two protons on the pyridinone ring would be influenced by the neighboring iodo, benzyloxy, and carbonyl groups. The benzylic protons (O-CH₂) would typically present as a singlet, while the protons of the phenyl group would exhibit multiplets in the aromatic region.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. This includes the carbonyl carbon of the pyridinone ring, the carbon atoms of the pyridinone ring itself (including the one bearing the iodine atom), the benzylic carbon, and the carbons of the phenyl ring. The chemical shifts would provide evidence for the electronic environment of each carbon atom.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridinone Ring Protons | 6.0 - 8.0 | 100 - 160 |
| Phenyl Protons | 7.2 - 7.5 | 127 - 137 |
| Benzylic Protons (-CH₂-) | ~5.0 | ~70 |
| Carbonyl Carbon (C=O) | - | ~160 |
| Carbon-Iodine (C-I) | - | ~80-90 |
Note: The above data are predicted values based on general chemical shift ranges for similar functional groups and have not been experimentally verified from available sources.
Analysis of Coupling Constants and Chemical Shifts for Stereochemical Insights
The coupling constants (J values) between adjacent protons on the pyridinone ring would be crucial for confirming their relative positions. The magnitude of the coupling would help to definitively assign the protons at positions 4 and 5. Furthermore, subtle variations in chemical shifts can offer insights into the preferred conformation of the benzyloxy group relative to the pyridinone ring.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula of this compound (C₁₂H₁₀INO₂). The technique provides a highly accurate mass measurement of the molecular ion, which can be used to deduce the elemental composition.
The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve:
Loss of the benzyl (B1604629) group: A prominent fragmentation would be the cleavage of the benzyl-oxygen bond, leading to a [M-C₇H₇]⁺ ion. This often results in a base peak corresponding to the tropylium (B1234903) cation at m/z 91.
Loss of iodine: Fragmentation involving the loss of the iodine atom ([M-I]⁺) would also be expected.
Cleavage of the pyridinone ring: Other fragments may arise from the breakdown of the heterocyclic ring structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the pyridinone tautomer.
C=O stretching: A strong absorption around 1650-1680 cm⁻¹ for the carbonyl group of the pyridone ring.
C=C and C=N stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic rings.
C-O stretching: Absorptions for the benzylic ether linkage.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the vibrations of the carbon backbone and the C-I bond, which may be weak in the IR spectrum.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π→π* transitions within the conjugated pyridinone and benzene (B151609) ring systems. The position and intensity of these absorption maxima would be sensitive to the extent of conjugation and the presence of the various substituents.
X-ray Crystallography for Solid-State Molecular Architecture
Determination of Absolute and Relative Stereochemistry
There is currently no available experimental data, such as that obtained from single-crystal X-ray diffraction, that would allow for the determination of the absolute and relative stereochemistry of this compound. The molecule does not possess any chiral centers in its core structure, which would make the determination of absolute stereochemistry irrelevant unless chiral derivatives are synthesized. However, the relative stereochemistry, which would describe the spatial arrangement of substituents, particularly in a crystalline state, remains uncharacterized.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
A critical aspect of understanding the solid-state properties of a molecular compound is the analysis of its crystal packing and the nature of its intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, providing insights into the forces that govern the crystal lattice.
Unfortunately, no crystallographic information files (CIFs) or related structural studies for this compound have been deposited in public databases or published in scientific journals. Without this fundamental data, it is impossible to perform a Hirshfeld surface analysis or to provide a detailed account of the intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the iodine atom), and π-π stacking, that are likely to be present in the crystal structure of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemistry, enabling a detailed understanding of molecular systems at the electronic level.
Density Functional Theory (DFT) stands as a prevalent computational method for investigating the electronic structure of multi-atomic systems. It has been effectively utilized in the study of various pyridine (B92270) derivatives. nih.govnih.gov For 3-Benzyloxy-6-iodo-1H-pyridin-2-one, DFT calculations, likely employing a functional such as B3LYP, would be instrumental in ascertaining its most stable three-dimensional atomic arrangement, referred to as the optimized geometry. This procedure entails locating the molecule's minimum energy conformation. Subsequent to geometry optimization, a range of electronic properties, including electron density distribution, electrostatic potential, and molecular orbital energies, can be computed to comprehend its reactivity and intermolecular interactions. researchgate.net
The precision of DFT calculations is significantly influenced by the selection of the functional and the basis set. For pyridinone systems, a range of basis sets, including the Pople-style 6-31G(d,p) or the more adaptable 6-31+G(d,p), are frequently used to strike a balance between computational expense and accuracy. nih.govresearchgate.net The choice of the functional, for instance, the hybrid functional B3LYP, is also of critical importance. nih.govresearchgate.net The efficacy of different functional and basis set pairings is often assessed by comparing calculated properties, such as bond lengths and angles, with experimental data derived from techniques like X-ray crystallography, when available. For example, studies on analogous heterocyclic systems have employed the B3LYP functional with the 6-31+G(d,p) basis set to obtain dependable results. researchgate.net
Frontier Molecular Orbital (FMO) theory is a pivotal concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most inclined to donate electrons, signifying its nucleophilic character. youtube.com In contrast, the LUMO is the orbital most likely to accept electrons, indicating its electrophilic nature. youtube.com
For this compound, FMO analysis can forecast the most probable locations for electrophilic and nucleophilic attacks. The energy disparity between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as a significant gauge of the molecule's kinetic stability and chemical reactivity. A narrower gap generally implies a more reactive molecule. The spatial distribution of the HOMO and LUMO across the molecule highlights electron-rich and electron-poor regions, offering valuable information for predicting its interactions with other chemical species. youtube.comwikipedia.org
| Parameter | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the capacity to donate electrons (nucleophilicity). The energy of the HOMO correlates with the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the capacity to accept electrons (electrophilicity). The energy of the LUMO correlates with the electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests greater reactivity. |
Natural Bond Orbital (NBO) analysis offers a localized perspective on bonding and electron distribution within a molecule, converting the complex wave function into a more intuitive Lewis-like representation with localized bonds and lone pairs. uni-muenchen.dewikipedia.org This technique enables the quantification of charge transfer and delocalization phenomena, which are essential for comprehending molecular stability and reactivity. uni-muenchen.de
In the case of this compound, NBO analysis can elucidate the characteristics of the bonds, the hybridization of the atoms, and the degree of electron delocalization from filled (donor) orbitals to vacant (acceptor) orbitals. The stabilization energies (E(2)) linked to these donor-acceptor interactions quantify the intensity of hyperconjugative and resonance effects, yielding insights into the molecule's stability. researchgate.net For instance, interactions between the lone pairs of the oxygen and nitrogen atoms with the π* antibonding orbitals of the pyridinone ring would suggest considerable resonance stabilization.
Mechanistic Investigations through Computational Modeling
Computational modeling serves as a potent instrument for clarifying reaction mechanisms, furnishing detailed information about transition states and reaction pathways that can be challenging to procure experimentally. nih.govelsevierpure.com For reactions involving pyridinone derivatives, DFT calculations can be employed to delineate the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. acs.org
By computing the activation energies associated with various potential pathways, the most energetically favorable reaction mechanism can be ascertained. For example, in the synthesis of pyridinone-containing compounds, computational modeling could be utilized to comprehend the regioselectivity and stereoselectivity of a reaction, offering insights into how substituents on the pyridinone ring influence the reaction's outcome. acs.org Such studies can inform the design of more efficient synthetic strategies and the creation of novel catalysts.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)
Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystalline structure. iucr.orgnih.govscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it becomes possible to identify the types and relative significance of various intermolecular contacts, including hydrogen bonds, halogen bonds, and π-π stacking interactions. iucr.org
| Interaction Type | Description | Potential Role in Crystal Packing of this compound |
| Hydrogen Bonding | Interaction between a hydrogen atom donor and an acceptor (e.g., N-H···O, C-H···O). | The N-H and C-H moieties can function as donors, while the carbonyl oxygen can act as an acceptor, facilitating the formation of chains or sheets. |
| Halogen Bonding | A non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic center. | The iodine atom could potentially interact with the carbonyl oxygen or the nitrogen atom of an adjacent molecule. |
| π-π Stacking | Attractive, noncovalent interactions occurring between aromatic rings. | The phenyl ring of the benzyloxy group and the pyridinone ring can participate in stacking interactions, enhancing the stability of the crystal. |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | These forces contribute to the overall cohesion of the crystal lattice. scirp.org |
Solvent Effects and Conformational Analysis
A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the solvent effects and conformational analysis of this compound. While research exists on the computational analysis of related substituted pyridines and pyridinones, providing specific data tables and detailed research findings for the target compound is not possible without such dedicated studies.
General principles of computational chemistry suggest that the polarity of the solvent would influence the conformational preferences and electronic properties of this compound. Theoretical studies on similar molecules often employ methods like Density Functional Theory (DFT) in combination with continuum solvation models (like the Polarizable Continuum Model, PCM) to predict such effects. These studies typically report on how the dipole moment and the relative energies of different conformers change with the dielectric constant of the solvent.
For instance, in a hypothetical conformational analysis, one would expect to investigate the rotational barriers around the C-O-C ether linkage of the benzyloxy group and the C-N bond of the pyridinone ring. The presence of polar solvents would likely stabilize conformers with larger dipole moments. However, without specific published research on this compound, any detailed discussion or data presentation would be speculative.
Future computational research on this compound would be necessary to provide the specific data points required for a thorough analysis of its behavior in different solvent environments. Such studies would calculate properties like solvation free energies and analyze the geometric parameters of the molecule in various solvents to understand its conformational landscape.
Applications and Synthetic Utility in Contemporary Chemical Research
A Versatile Synthetic Intermediate and Building Block
The strategic placement of the iodo and benzyloxy groups on the pyridin-2-one ring makes 3-Benzyloxy-6-iodo-1H-pyridin-2-one a highly valuable and versatile intermediate in organic synthesis. The iodine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the construction of diverse molecular frameworks.
Simultaneously, the benzyloxy group at the 3-position serves as a robust protecting group for the hydroxyl functionality. This protection is crucial during synthetic transformations that might otherwise be compromised by the presence of a free hydroxyl group. The benzyl (B1604629) group can be readily removed under mild conditions, typically through hydrogenolysis, to unveil the 3-hydroxy-pyridin-2-one moiety at a later stage of the synthesis. This latent hydroxyl group is a key pharmacophore in many biologically active molecules, and its controlled deprotection is a critical step in the synthesis of various target compounds. The ability to perform diverse chemical modifications at the 6-position while the 3-position is protected makes this compound a powerful building block for the systematic construction of complex molecules.
A Scaffold for Diversification and Library Generation
The inherent reactivity and functionality of this compound make it an ideal scaffold for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and materials science.
Design and Synthesis of Functionalized Pyridin-2-one Derivatives
The pyridin-2-one core is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov The title compound serves as an excellent starting point for the synthesis of a vast array of functionalized pyridin-2-one derivatives. nih.govrsc.org The iodo group facilitates the introduction of various substituents at the 6-position, leading to derivatives with tailored electronic and steric properties. For instance, Suzuki coupling with different boronic acids can yield a library of 6-aryl-3-benzyloxy-1H-pyridin-2-ones. Subsequent debenzylation provides the corresponding 3-hydroxy derivatives, which can be further modified at the hydroxyl group or the ring nitrogen. This systematic approach allows for the rapid exploration of the chemical space around the pyridin-2-one core, which is essential for structure-activity relationship (SAR) studies.
Application in Fragment-Based Approaches to Chemical Exploration
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment hits is then used to design more potent ligands. This compound, and the pyridin-2-one scaffold in general, can be utilized in FBDD. nih.gov The core structure can act as a fragment that binds to a specific pocket of a protein. The iodo group then provides a vector for "fragment growing" or "fragment linking," where chemical appendages are added to the core to enhance binding affinity and selectivity. The ability to systematically modify the scaffold at a defined position is a key advantage in the iterative process of fragment-to-lead optimization.
A Precursor for Complex Heterocyclic Systems
Beyond its use in generating libraries of relatively simple derivatives, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems.
Synthesis of Pyridin-2-one-containing Ligands (e.g., for Ruthenium Complexes)
The pyridin-2-one moiety is a known chelating agent for various metal ions. The ability to functionalize the pyridin-2-one core at the 6-position allows for the synthesis of tailored ligands for coordination chemistry. For example, the introduction of another nitrogen-containing heterocycle at the 6-position via a cross-coupling reaction can create a bidentate or tridentate ligand. These ligands can then be used to form stable complexes with transition metals like ruthenium. nih.govnih.gov Ruthenium complexes, in particular, have garnered significant interest for their potential applications in catalysis, materials science, and medicine. nih.govnih.gov The specific substituents on the pyridin-2-one ligand can fine-tune the electronic and steric properties of the resulting metal complex, thereby influencing its reactivity and physical characteristics.
Assembly of Bioisosteric Scaffolds for Chemical Analogue Studies
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a drug candidate. researchgate.netresearchgate.net The pyridin-2-one ring itself can act as a bioisostere for other cyclic structures, such as a phenyl ring or other heterocyclic systems. nih.gov this compound provides a platform for the synthesis of novel scaffolds that can be used in bioisosteric replacement studies. By using the iodo group as a handle for annulation reactions, more complex, fused heterocyclic systems can be constructed. These new scaffolds can then be evaluated as potential replacements for known pharmacophores, leading to the discovery of novel chemical entities with improved drug-like properties. researchgate.netresearchgate.net
Modular Approaches to C-Nucleoside Analogues
The synthesis of C-nucleoside analogues, where the nucleobase is linked to the ribose sugar via a carbon-carbon bond, is a significant area of research in the development of antiviral and anticancer agents. The enhanced stability of the C-C glycosidic bond compared to the native N-glycosidic bond offers potential advantages in terms of metabolic stability. While direct literature detailing the use of this compound in C-nucleoside synthesis is not prevalent, its chemical structure is ideally suited for such applications through established cross-coupling methodologies.
The presence of an iodine atom at the 6-position of the pyridinone ring provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org In the context of C-nucleoside synthesis, a suitably protected alkynyl sugar derivative can be coupled with this compound to construct the core C-glycoside structure.
A plausible synthetic route would involve the Sonogashira coupling of this compound with a protected 1-ethynyl-ribose derivative. The reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield the corresponding C-alkynyl pyridinone nucleoside. Subsequent modification of the alkyne, such as reduction to an alkane or alkene, or its participation in click chemistry reactions, allows for further diversification of the nucleoside analogues. wikipedia.org The benzyloxy protecting group on the pyridinone ring can be readily removed in a later step to furnish the final 3-hydroxy-1H-pyridin-2-one containing C-nucleoside. This modular approach offers the flexibility to vary both the sugar moiety and the aglycone, facilitating the creation of a library of C-nucleoside analogues for biological screening.
Linkers for Attaching Chemical Moieties (e.g., HOPO chelators)
The 3-benzyloxy-2-pyridinone scaffold is a key component in the synthesis of functional linkers designed to attach 3,2-hydroxypyridinone (HOPO) chelators to various molecular platforms. nih.govnih.gov HOPO chelators are of significant interest due to their high affinity for iron(III) and other hard metal ions, making them valuable in applications ranging from iron sequestration therapy to the development of radiopharmaceuticals. nih.govnih.gov
Research has demonstrated that the protected 3-benzyloxy-2-pyridinone can be readily alkylated with a variety of functionalized alkyl halides under mild conditions. nih.govnih.gov This allows for the introduction of linker arms bearing different terminal functionalities, such as alkynes, azides, or protected amines, onto the pyridinone nitrogen. These functionalized linkers are then poised for conjugation to other molecules of interest, including peptides, antibodies, or other small molecules. nih.gov
For instance, the synthesis of HOPO alkynes from 3-benzyloxy-2-pyridinone provides a versatile handle for both Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (click chemistry). nih.gov This enables the straightforward attachment of the HOPO moiety to molecules bearing a corresponding aryl halide or azide (B81097) group. Furthermore, the development of a HOPO isocyanate from a functionalized 3-benzyloxy-2-pyridinone allows for efficient coupling with amines and alcohols to form urea (B33335) or carbamate (B1207046) linkages, respectively. nih.govnih.gov
A particularly noteworthy application is the creation of mixed HOPO-hydroxamate chelators. nih.govnih.gov By utilizing a HOPO hydroxylamine (B1172632) linker derived from 3-benzyloxy-2-pyridinone, coupling with a carboxylic acid not only forms a stable amide bond but also introduces an additional hydroxamate chelating group. nih.govnih.gov This strategy has been successfully employed in the synthesis of analogues of the well-known siderophore desferrioxamine. nih.govnih.gov The ability to create these sophisticated chelating systems highlights the utility of 3-benzyloxy-2-pyridinone derivatives as versatile linkers in the construction of complex, functional molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Benzyloxy-6-iodo-1H-pyridin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. For example, iodination of a precursor like 3-benzyloxy-6-bromo-pyridin-2-one using NaI/CuI in DMF under reflux (120°C, 12–24 hrs) may yield the target compound. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of NaI) to minimize byproducts like dehalogenated species . Purification via silica-gel chromatography (ethyl acetate/hexane gradient) is recommended.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (to confirm substitution patterns and benzyloxy/iodo groups), FT-IR (to verify C-I stretching at ~500 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline samples, X-ray diffraction (as in for a bromo-analog) can resolve ambiguities in regiochemistry . Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) with >95% threshold.
Q. What safety protocols are critical when handling iodinated pyridinones like this compound?
- Methodological Answer : Follow guidelines for iodinated aromatics: use fume hoods , nitrile gloves, and lab coats. Avoid skin contact due to potential halogen toxicity. Waste disposal should comply with regulations for halogenated organics. Refer to SDS data for analogs (e.g., for 5-bromo-3-hydroxy-1H-pyridin-2-one) to infer hazards .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for downstream applications (e.g., Suzuki coupling)?
- Methodological Answer : The iodo group at position 6 is highly reactive in cross-coupling reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to confirm retention of the benzyloxy group. Competitive dehalogenation can be mitigated by degassing solvents to exclude oxygen .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol forms) or residual solvents. Use DEPT-135 NMR to distinguish CH₂/CH₃ groups and 2D NMR (COSY, HSQC) to map coupling networks. Compare with computational predictions (DFT-based NMR shifts) to validate assignments . For persistent ambiguities, recrystallize the compound and reacquire data under controlled conditions (e.g., anhydrous DMSO-d₆).
Q. How can computational modeling (e.g., DFT) predict reactivity or stability of this compound in novel reaction environments?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., DMF vs. THF) can be simulated using the PCM model. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH/temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C, and quantify degradation via HPLC at 0, 24, 48 hrs.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation by LC-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar iodopyridinone syntheses?
- Methodological Answer : Divergent yields may stem from trace moisture (deactivating catalysts) or variable reagent quality. Replicate protocols with rigorous drying (molecular sieves in solvents, Schlenk techniques) and standardized reagents (e.g., ≥99% NaI). Compare results using statistical tools (e.g., ANOVA) to identify significant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
